molecular formula C15H13BrClNO2 B3702969 N-(4-bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide

N-(4-bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide

Cat. No.: B3702969
M. Wt: 354.62 g/mol
InChI Key: QXHLUILLGNFIAF-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group at the 4-position and a methyl group at the 2-position on the phenyl ring, along with a chloro group at the 3-position and a methoxy group at the 4-position on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenylamine, is brominated using bromine in the presence of a suitable solvent to introduce the bromo group at the 4-position.

    Chlorination: The intermediate product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.

    Methoxylation: The resulting compound is treated with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the 4-position.

    Amidation: Finally, the compound is reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the benzamide moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the bromo or chloro groups can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dehalogenated products.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro groups enhance its binding affinity to these targets, while the methoxy group can modulate its electronic properties. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(4-Bromo-2-methylphenyl)-3-methylbenzamide
  • N-(4-Bromo-2-methylphenyl)-3-chlorobenzamide
  • N-(4-Bromo-2-methylphenyl)-4-methoxybenzamide

Comparison: N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide is unique due to the presence of both chloro and methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to these substituents.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-9-7-11(16)4-5-13(9)18-15(19)10-3-6-14(20-2)12(17)8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHLUILLGNFIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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